molecular formula C32H52O2S B14761773 beta-Amyrenonol methylthiomethyl ether

beta-Amyrenonol methylthiomethyl ether

Cat. No.: B14761773
M. Wt: 500.8 g/mol
InChI Key: GREHYYBBVPBZGH-BJFAYYBWSA-N
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Description

β-Amyrenonol methylthiomethyl ether (C₃₂H₅₂O₂S, MW 500.83404) is a triterpenoid-derived methylthiomethyl ether, primarily documented as a reference standard in analytical chemistry and organic synthesis . Its structure consists of a β-amyrin backbone modified with a methylthiomethyl (-CH₂-S-CH₃) ether group, likely introduced to protect a hydroxyl group during synthetic processes .

Properties

Molecular Formula

C32H52O2S

Molecular Weight

500.8 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,2,4a,6a,6b,9,9,12a-octamethyl-10-(methylsulfanylmethoxy)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one

InChI

InChI=1S/C32H52O2S/c1-27(2)14-15-29(5)16-17-31(7)21(22(29)19-27)18-23(33)26-30(6)12-11-25(34-20-35-9)28(3,4)24(30)10-13-32(26,31)8/h18,22,24-26H,10-17,19-20H2,1-9H3/t22-,24-,25-,26+,29+,30-,31+,32+/m0/s1

InChI Key

GREHYYBBVPBZGH-BJFAYYBWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OCSC)C)C)[C@@H]1CC(CC2)(C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OCSC)C)C)C2C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including beta-Amyrenonol methylthiomethyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Another variation involves using silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial Production Methods: Industrial production of this compound involves large-scale Williamson ether synthesis. This method is preferred due to its operational simplicity and general applicability . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: beta-Amyrenonol methylthiomethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Comparison with Similar Methylthiomethyl Ethers

Structural and Functional Analogues

Methylthiomethyl ethers are widely employed as protecting groups for alcohols and phenols in organic synthesis due to their stability under acidic and basic conditions . Below is a comparative analysis of β-amyrrenonol methylthiomethyl ether with structurally related compounds:

Table 1: Comparison of Methylthiomethyl Ether Derivatives
Compound Core Structure Molecular Formula Key Applications Stability & Reactivity Synthesis Method
β-Amyrenonol methylthiomethyl ether β-Amyrin triterpenoid C₃₂H₅₂O₂S Reference standard, synthetic intermediate Chemically stable; cleaved via N-iodosuccinimide (NIS) Ac₂O/AcOH/DMSO from β-amyrrenonol hydroxyl group
Progesterone methylthiomethyl ether Steroid (progesterone) C₂₃H₃₄O₂S Stable intermediate for biochemical derivatization Resistant to hydrolysis; converted to halomethyl ethers for further reactions Ac₂O/AcOH/DMSO from 11-α-hydroxyprogesterone
Catalponol methylthiomethyl ether Dihydronaphthalenone C₁₇H₂₄O₂S Synthetic intermediate in natural product synthesis Substrate-dependent stability; reactive toward nucleophiles Not explicitly detailed; likely similar to steroid methods
MEM (2-Methoxyethoxymethyl) ether Generic alcohol/phenol Variable Common protecting group for hydroxyls Less stable than MTM ethers; acid-labile Alcohol + MEM chloride/base

Stability and Selectivity

  • Chemical Stability: Methylthiomethyl ethers exhibit superior stability compared to ester or MOM protecting groups, particularly under acidic conditions . β-Amyrenonol methylthiomethyl ether’s triterpenoid backbone may further enhance stability due to steric shielding of the ether group.
  • Substrate Specificity: Formation efficiency depends on the parent alcohol’s steric environment. For example, hindered alcohols like β-amyrrenonol and progesterone derivatives favor methylthiomethyl ether formation over oxidation byproducts .

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